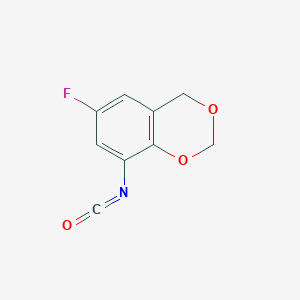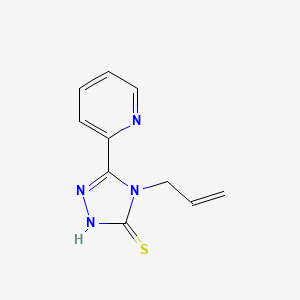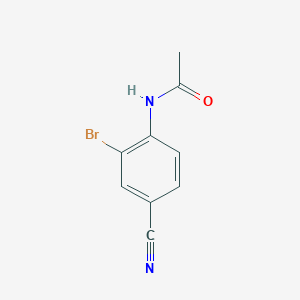
2'-Bromo-4'-cyanoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of bromoacetanilides as starting materials or intermediates. For instance, N-alkyl 2-bromoacetanilides have been used as precursors for the synthesis of N-alkyl isatins, which are obtained through an oxidative cyclization process that can proceed even without a metal catalyst, although the presence of CuI enhances the reaction efficiency . Similarly, cyanoacetanilides have been employed in the preparation of various heterocyclic compounds, including 2-oxopyridine and bipyridine derivatives, through reactions with different reagents such as tetracyanoethylene and ketene dithioacetal .
Molecular Structure Analysis
While the molecular structure of 2'-Bromo-4'-cyanoacetanilide is not explicitly analyzed in the provided papers, the structure of related compounds has been confirmed through methods such as X-ray single crystal diffraction analysis. This technique was used to confirm the key structures of synthesized cyanosubstituted furans, pyrroles, and dihydropyridazines derived from 2-bromoacetophenones .
Chemical Reactions Analysis
The chemical reactivity of bromo and cyanoacetanilide derivatives is highlighted in the synthesis of various heterocyclic compounds. For example, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, with applications demonstrated in the synthesis of potent opioids . Additionally, bromoacetic acid, which shares a functional group with bromoacetanilides, has been activated for the synthesis of pyridines and fused pyridin-2-ones, showcasing the versatility of bromo-containing compounds in heterocyclic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-Bromo-4'-cyanoacetanilide can be inferred from the properties of similar bromo and cyanoacetanilide derivatives. These compounds typically exhibit good stability and are amenable to various chemical transformations. The presence of bromo and cyano groups in these molecules provides reactive sites for nucleophilic substitution and cyclization reactions, which are essential for constructing complex heterocyclic frameworks .
Aplicaciones Científicas De Investigación
Analytical Chemistry and Detection
A study by Verma et al. (1988) introduced a method for the determination of bromide through liquid chromatography, employing a pre-column reaction that involved 4-bromoacetanilide, a compound structurally similar to 2'-Bromo-4'-cyanoacetanilide. This method allowed for sensitive, selective, and accurate bromide determination in various samples including seawater and pharmaceutical formulations (Verma, Sanghi, Jain, & Gupta, 1988).
Pharmaceutical Intermediate Synthesis
Kumar et al. (2016) focused on the preparation of 2-bromo-4,5-difluoroacetanilide, a key intermediate in the synthesis of Nadifloxacin, an antibacterial agent. This research highlighted a novel bromination method and the identification of specific impurities in Nadifloxacin (Kumar, Bhashkar, & Bhavsar, 2016).
Computational Chemistry and Molecular Docking
Arulaabaranam et al. (2020) performed a quantum mechanical computation and spectroscopic exploration of 2-Bromo-4-fluoroacetanilide, a compound similar to 2'-Bromo-4'-cyanoacetanilide. The study included molecular docking analysis, suggesting potential in understanding molecular interactions and reactivities (Arulaabaranam, Muthu, Mani, & Sevvanthi, 2020).
Photovoltaic Applications
Elmorsy et al. (2020) investigated the use of cyanoacetanilide-based dyes, chemically related to 2'-Bromo-4'-cyanoacetanilide, in dye-sensitized solar cells (DSSCs). The study demonstrated the efficiency of these dyes as co-sensitizers, enhancing the photovoltaic performance of DSSCs (Elmorsy et al., 2020).
Corrosion Inhibition
Rodrigues et al. (2021) explored isonitrosoacetanilide derivatives, including 2-bromoisonitrosoacetanilide, as corrosion inhibitors for mild steel in acidic conditions. The study revealed over 90% efficiency at specific concentrations, highlighting the potential of these compounds in protecting metals from corrosion (Rodrigues et al., 2021).
Propiedades
IUPAC Name |
N-(2-bromo-4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXAYVYYHHRBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-4'-cyanoacetanilide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

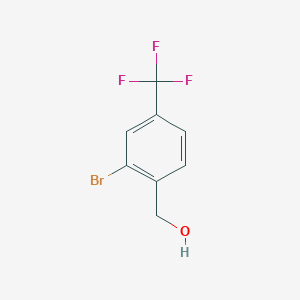
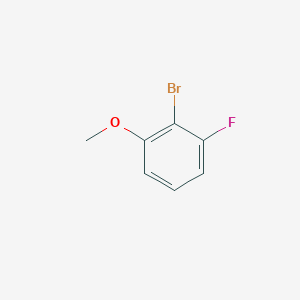
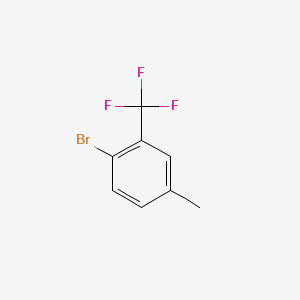
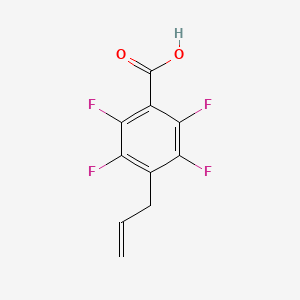
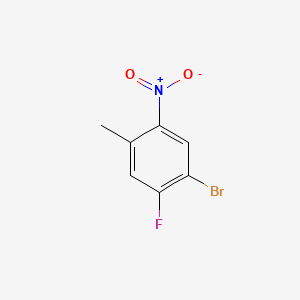
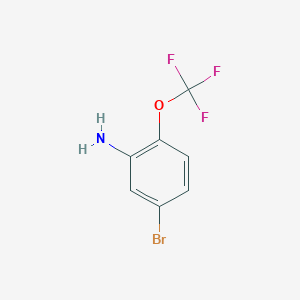
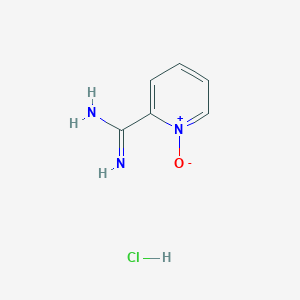
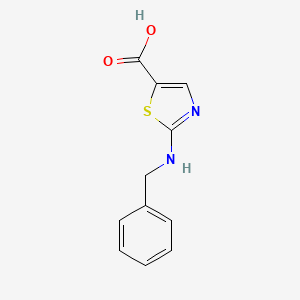
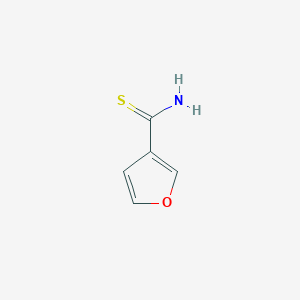
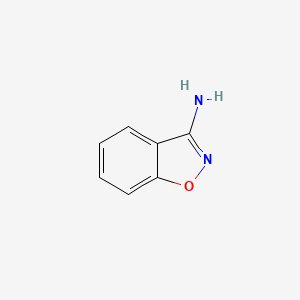
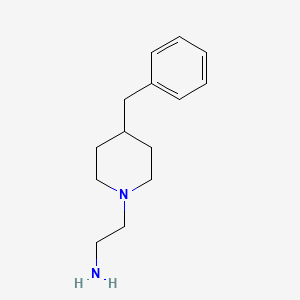
![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)
